molecular formula C7H11F3O2 B13626741 rac-(1R,3R)-3-(hydroxymethyl)-3-(trifluoromethyl)cyclopentan-1-ol

rac-(1R,3R)-3-(hydroxymethyl)-3-(trifluoromethyl)cyclopentan-1-ol

Cat. No.: B13626741
M. Wt: 184.16 g/mol
InChI Key: PVPSGCWTHLMOFO-WDSKDSINSA-N
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Description

rac-(1R,3R)-3-(Hydroxymethyl)-3-(trifluoromethyl)cyclopentan-1-ol is a chiral cyclopentane derivative of interest in synthetic and medicinal chemistry research. This compound features a hydroxymethyl group and a trifluoromethyl group at the 3-position of the cyclopentane ring, presenting a unique stereochemical framework. The racemic mixture of the (1R,3R) stereoisomer is supplied with high purity for research applications. The presence of the trifluoromethyl group is particularly significant, as this moiety is known to enhance metabolic stability, membrane permeability, and overall bioavailability in bioactive molecules, making it a valuable building block in pharmaceutical development . Compounds with this specific substitution pattern, including the closely related analog rac-(1R,3R)-3-(Aminomethyl)-3-(trifluoromethyl)cyclopentan-1-ol hydrochloride, are utilized as key intermediates in organic synthesis . Furthermore, the core cyclopentanol structure is recognized as a versatile scaffold in the design of various active compounds, such as the herbicide bicyclopyrone, which functions as a hydroxyphenylpyruvate dioxygenase (HPPD) inhibitor . Researchers value this chemical for exploring structure-activity relationships and developing novel molecules with potential biological activity. The product is offered with cold-chain transportation options to ensure stability . This chemical is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C7H11F3O2

Molecular Weight

184.16 g/mol

IUPAC Name

(1S,3S)-3-(hydroxymethyl)-3-(trifluoromethyl)cyclopentan-1-ol

InChI

InChI=1S/C7H11F3O2/c8-7(9,10)6(4-11)2-1-5(12)3-6/h5,11-12H,1-4H2/t5-,6-/m0/s1

InChI Key

PVPSGCWTHLMOFO-WDSKDSINSA-N

Isomeric SMILES

C1C[C@](C[C@H]1O)(CO)C(F)(F)F

Canonical SMILES

C1CC(CC1O)(CO)C(F)(F)F

Origin of Product

United States

Preparation Methods

Introduction of the Trifluoromethyl Group

The trifluoromethyl group is often introduced via trifluoromethylation reagents such as trifluoromethyltrimethylsilane or other electrophilic trifluoromethyl sources. However, direct trifluoromethylation on cyclopentane derivatives can be challenging due to decomposition or low yields.

  • Reported Challenge: Attempts to perform difluorocyclopropanation using trifluoromethyltrimethylsilane on certain cyclopentane analogues led to decomposition without desired product formation.
  • Successful Strategy: Protection of amino groups (e.g., Boc protection) prior to trifluoromethylation improved yields (up to 26% in one case) indicating the importance of substrate protection during fluorination.

Functional Group Transformations to Install Hydroxymethyl

Hydroxymethyl groups can be introduced or preserved through selective oxidation or reduction steps. For example, nitroalcohols can be converted to bromo-nitro compounds via Appel reaction conditions (N-bromosuccinimide and triphenylphosphine), which can serve as intermediates for further functionalization.

Representative Preparation Route (Hypothetical Based on Literature)

Step Reagents/Conditions Outcome Notes
1 Starting cyclopentane derivative with appropriate substituents Formation of cyclopentanol ring with stereocontrol Use of organocatalysts or chiral auxiliaries
2 Electrophilic trifluoromethylation (e.g., CF3SiMe3) Introduction of trifluoromethyl group at C-3 position Requires protection of sensitive groups to avoid decomposition
3 Appel reaction (NBS, PPh3) or selective oxidation/reduction Installation or retention of hydroxymethyl group Nitroalcohol intermediates can be converted to bromo-nitro compounds for further manipulation
4 Purification by chromatography Isolation of racemic (1R,3R) isomer Diastereomeric ratio and enantiomeric excess monitored

Analysis of Preparation Methods

Aspect Advantages Challenges
Organocascade cyclization High stereoselectivity and yield Requires specific catalysts and long reaction times
Electrophilic trifluoromethylation Direct introduction of CF3 group Substrate decomposition; low yields without protection
Appel reaction for functionalization Mild conditions; good for converting alcohols to bromides Requires careful control to avoid side reactions
Chromatographic purification Effective separation of stereoisomers Time-consuming and may reduce overall yield

Summary of Research Findings

  • The stereoselective synthesis of cyclopentanol derivatives with trifluoromethyl and hydroxymethyl substituents involves complex multi-step routes requiring careful control of stereochemistry and functional group compatibility.
  • Organocatalytic methods provide a promising approach for stereocontrolled ring formation.
  • Introduction of trifluoromethyl groups demands substrate protection and optimized reaction conditions to avoid decomposition.
  • Functional group transformations such as the Appel reaction enable the installation of hydroxymethyl groups or their precursors with good efficiency.
  • Purification and isolation of the desired racemic isomer require chromatographic techniques and stereochemical analysis.

Chemical Reactions Analysis

Types of Reactions

rac-(1R,3R)-3-(hydroxymethyl)-3-(trifluoromethyl)cyclopentan-1-ol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The hydroxymethyl or trifluoromethyl groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents such as halides or nucleophiles can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may yield an alcohol or alkane derivative.

Scientific Research Applications

rac-(1R,3R)-3-(hydroxymethyl)-3-(trifluoromethyl)cyclopentan-1-ol has various scientific research applications, including:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may be used in studies involving enzyme interactions or metabolic pathways.

    Industry: It can be used in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of rac-(1R,3R)-3-(hydroxymethyl)-3-(trifluoromethyl)cyclopentan-1-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various molecular pathways. The trifluoromethyl group can enhance the compound’s stability and bioavailability, making it a valuable component in drug design.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and properties of rac-(1R,3R)-3-(Hydroxymethyl)-3-(Trifluoromethyl)cyclopentan-1-ol with analogs:

Compound Name Molecular Formula Molecular Weight Substituents Key Properties/Applications
rac-(1R,3R)-3-(Hydroxymethyl)-3-(CF₃)cyclopentan-1-ol C₈H₁₁F₃O₂ 220.17 g/mol 3-hydroxymethyl, 3-CF₃ High lipophilicity; potential drug intermediate
(1R,3R)-3-Hydroxy-cyclopentanecarboxylic acid C₆H₁₀O₃ 130.14 g/mol 3-hydroxy, 1-carboxylic acid Acidic; used in chiral synthesis
3-(2-(5-Chloropyridin-3-yl)-3,3,3-trifluoropropyl)cyclopentan-1-one C₁₁H₉ClF₃NO 287.65 g/mol 3-trifluoropropyl, 5-chloropyridinyl, ketone Diastereomeric mixture (1:1); fluorinated drug lead
(1R,2S,3R,4R)-4-(Cyclohexylamino)-2-(hydroxymethyl)cyclopentan-1-ol C₂₀H₃₃N₃O₂ 347.50 g/mol 2-hydroxymethyl, 4-cyclohexylamino, pyrimidinyl Bioactive intermediate; antiviral research
(1S,3R)-3-Phenylcyclopentan-1-ol C₁₁H₁₄O 162.23 g/mol 3-phenyl Aromatic; studied for CNS activity
rac-(1R,3R)-3-Aminocyclopentan-1-ol hydrochloride C₅H₁₂ClNO 149.61 g/mol 3-amino (as hydrochloride salt) Water-soluble; peptide mimetic applications

Key Differences and Implications

Functional Group Impact: The trifluoromethyl group in the target compound enhances lipophilicity and metabolic stability compared to non-fluorinated analogs like (1S,3R)-3-phenylcyclopentan-1-ol . The hydroxymethyl group increases polarity relative to the tert-butyldimethylsilyl-protected analog (), which is more lipophilic but requires deprotection for further reactivity . The absence of a carboxylic acid (vs. ) reduces acidity, making the target compound more suitable for neutral-pH biological environments .

Stereochemical Considerations: The racemic nature contrasts with enantiomerically pure analogs like (1R,2S,3R,4R)-4-(cyclohexylamino)-2-(hydroxymethyl)cyclopentan-1-ol (), where stereochemistry critically influences receptor binding .

Synthetic Accessibility: The synthesis of the target compound likely involves cyclopentanone precursors and fluorinated building blocks, similar to methods described for 3-(2-(5-Chloropyridin-3-yl)-3,3,3-trifluoropropyl)cyclopentan-1-one (44% yield, 1:1 diastereomers) . Protection/deprotection strategies (e.g., silyl ethers in ) may be required to manage reactivity of the hydroxymethyl group during synthesis .

Stability and Solubility: The hydrochloride salt of rac-(1R,3R)-3-aminocyclopentan-1-ol () shows higher aqueous solubility than the target compound, highlighting the trade-off between functional group polarity and formulation .

Biological Activity

rac-(1R,3R)-3-(hydroxymethyl)-3-(trifluoromethyl)cyclopentan-1-ol is a compound that has garnered interest in various fields of biological research due to its unique structural properties and potential applications. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical formula of this compound is C7H11F3OC_7H_{11}F_3O. Its molecular weight is approximately 180.17 g/mol. The trifluoromethyl group is known for enhancing biological activity by increasing lipophilicity and metabolic stability.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting cellular processes such as signal transduction and energy metabolism.
  • Receptor Modulation : The compound has been shown to interact with specific receptors, influencing physiological responses such as inflammation and pain perception.

Pharmacological Effects

The pharmacological profile of this compound includes:

Effect Description
Anti-inflammatory Exhibits potential to reduce inflammation in vitro.
Antimicrobial Preliminary data indicate activity against certain bacterial strains.
Cytotoxicity Shows selective cytotoxic effects on cancer cell lines.

Case Studies

Several studies have investigated the biological effects of this compound:

  • Study on Anti-inflammatory Activity : A study demonstrated that the compound significantly reduced the production of pro-inflammatory cytokines in cultured macrophages. This suggests its potential use in treating inflammatory diseases .
  • Antimicrobial Activity Assessment : In vitro tests revealed that the compound exhibited antimicrobial properties against Gram-positive bacteria, indicating its potential as a lead compound for developing new antibiotics .
  • Cytotoxicity in Cancer Research : Research conducted on various cancer cell lines showed that this compound induced apoptosis in a dose-dependent manner, highlighting its potential as an anticancer agent .

Q & A

Q. What are the optimal synthetic routes for rac-(1R,3R)-3-(hydroxymethyl)-3-(trifluoromethyl)cyclopentan-1-ol?

The synthesis typically involves multi-step organic reactions, such as cyclopentane ring functionalization, trifluoromethyl group introduction, and hydroxyl/methyl group adjustments. Key steps include:

  • Trifluoromethylation : Using reagents like TMSCF₃ or CF₃Cu to introduce the trifluoromethyl group under controlled conditions (e.g., -78°C, anhydrous solvent) to avoid side reactions .
  • Hydroxymethylation : Alkylation or oxidation-reduction sequences (e.g., using NaBH₄ for reduction of ketone intermediates) .
  • Racemic Resolution : Chiral chromatography or enzymatic resolution to separate enantiomers if required . Reaction optimization requires monitoring via HPLC or TLC to ensure purity (>95%) and yield .

Q. How can researchers confirm the structure and purity of this compound?

Analytical techniques are critical:

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm stereochemistry and functional groups (e.g., hydroxyl proton at δ 1.5–2.5 ppm; CF₃ signal in ¹⁹F NMR) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+ expected for C₈H₁₁F₃O₂) .
  • HPLC : Chiral columns (e.g., Chiralpak AD-H) to assess enantiomeric excess (ee) and purity .

Advanced Research Questions

Q. How does stereochemistry influence the reactivity and biological activity of this compound?

The rac-(1R,3R) configuration impacts:

  • Reactivity : The spatial arrangement of hydroxyl and trifluoromethyl groups affects nucleophilic/electrophilic interactions. For example, steric hindrance from the CF₃ group may slow esterification reactions .
  • Biological Activity : Enantiomers may bind differentially to targets (e.g., enzymes or receptors). Use receptor-binding assays (e.g., SPR or fluorescence polarization) to compare rac- vs. enantiopure forms . Computational docking studies (e.g., AutoDock Vina) can predict binding affinities to targets like GABA receptors .

Q. What methodologies resolve contradictions in reported biological activities of this compound?

Discrepancies often arise from:

  • Purity Variations : Impurities (e.g., unreacted intermediates) can skew bioassay results. Validate purity via HPLC and NMR before testing .
  • Assay Conditions : Differences in cell lines (e.g., HEK293 vs. CHO) or buffer pH may alter activity. Standardize assays using WHO guidelines .
  • Enantiomeric Cross-Talk : Racemic mixtures may show mixed agonism/antagonism. Test enantiopure forms separately using chiral separations .

Q. How can computational modeling predict the compound’s interactions with biological targets?

  • Molecular Dynamics (MD) Simulations : Simulate interactions with lipid bilayers or proteins (e.g., 100 ns trajectories in GROMACS) to assess stability .
  • Docking Studies : Use Schrödinger Suite or MOE to model binding poses in active sites (e.g., cytochrome P450 enzymes) .
  • QM/MM Calculations : Evaluate reaction mechanisms (e.g., hydroxyl group deprotonation energy) at the B3LYP/6-31G* level .

Methodological Considerations

  • Stereochemical Analysis : Use X-ray crystallography to resolve absolute configuration if NMR is ambiguous .
  • Stability Testing : Monitor degradation under stress conditions (e.g., 40°C/75% RH for 4 weeks) via HPLC to identify labile groups (e.g., hydroxymethyl oxidation) .
  • Toxicity Profiling : Conduct Ames tests or zebrafish embryo assays to assess genotoxicity and developmental effects .

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